REACTION_CXSMILES
|
[CH2:1](OC(OCC)CBr)[CH3:2].Cl.C([O-])(O)=O.[Na+].[CH3:16][O:17][C:18]([C:20]1[S:24][C:23]([NH2:25])=[N:22][C:21]=1[CH3:26])=[O:19]>O.O1CCOCC1>[CH3:16][O:17][C:18]([C:20]1[S:24][C:23]2=[N:25][CH:1]=[CH:2][N:22]2[C:21]=1[CH3:26])=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
29.3 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
37.9 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
23.2 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(N=C(S1)N)C
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 14 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for additional 30 min at 80° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
is added carefully
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at RT for 30 min and at 100° C. for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The organic solvents are removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted several times with DCM and chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |